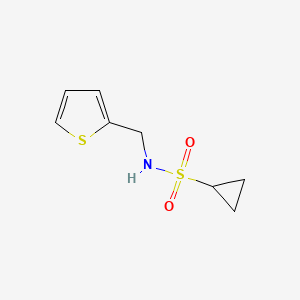

N-(thiophen-2-ylmethyl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

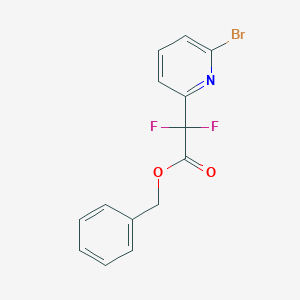

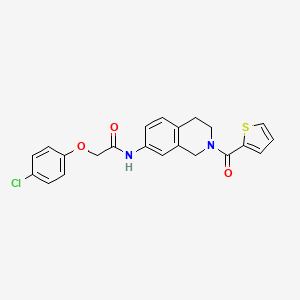

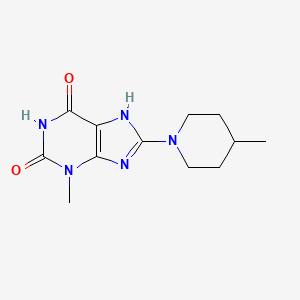

“N-(thiophen-2-ylmethyl)cyclopropanesulfonamide” is a chemical compound that contains a thiophene ring, a cyclopropane ring, and a sulfonamide group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The cyclopropane ring is a three-membered ring with three carbon atoms. The sulfonamide group consists of a sulfur atom, two oxygen atoms, and an amine group .

Applications De Recherche Scientifique

Corrosion Inhibition

A study by Daoud et al. (2014) focused on the synthesis of a compound closely related to N-(thiophen-2-ylmethyl)cyclopropanesulfonamide, which was used as a corrosion inhibitor for mild steel in acidic environments. The compound exhibited efficient corrosion inhibition properties, with effectiveness increasing alongside concentration. The adsorption of this compound on the mild steel surface was found to obey Langmuir's adsorption isotherm, providing insights into its interaction at the molecular level (Daoud et al., 2014).

Synthetic Applications

Mackay et al. (2014) discussed the Sc(OTf)3-catalyzed annulation of donor-acceptor cyclopropanes and ynamides, leading to cyclopentene sulfonamides with high yields. This process, involving compounds related to this compound, showcases its potential in creating cyclic structures with significant synthetic value (Mackay et al., 2014).

Drug Synthesis and Functionalization

Yu-Tao Ma et al. (2022) utilized cyclopropyldiphenylsulfonium salt, a related compound, as an efficient allylation reagent in the Cu-catalyzed allylation of amines, demonstrating the compound's utility in synthesizing N-allyl amines. This process highlights the potential of this compound analogs in drug molecule functionalization, offering a pathway to synthesize various N-allylated products (Yu-Tao Ma et al., 2022).

Antimicrobial Agents

A study by Darwish et al. (2014) on the synthesis of new heterocyclic compounds bearing a sulfonamide moiety, related to this compound, aimed to develop antimicrobial agents. The synthesized compounds showed promising antibacterial and antifungal activities, indicating the potential of sulfonamide derivatives in antimicrobial applications (Darwish et al., 2014).

Pharmaceutically Relevant Applications

Tan et al. (2014) demonstrated the first application of mechanochemistry to synthesize sulfonyl-(thio)ureas, including known anti-diabetic drugs, by coupling sulfonamides and iso(thio)cyanates. This study highlights the relevance of this compound and its derivatives in synthesizing pharmaceutical compounds through an environmentally benign method (Tan et al., 2014).

Propriétés

IUPAC Name |

N-(thiophen-2-ylmethyl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c10-13(11,8-3-4-8)9-6-7-2-1-5-12-7/h1-2,5,8-9H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGOVJPAWZACOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2990064.png)

![2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2990065.png)

![Methyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2990066.png)

![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B2990070.png)

![4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2990075.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2990083.png)